

# BSJ-03-123: A Technical Whitepaper on a Selective CDK6 Degradator

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## Compound of Interest

Compound Name: BSJ-03-123

Cat. No.: B2452121

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## Abstract

**BSJ-03-123** is a novel, potent, and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers dependent on CDK6 activity, such as acute myeloid leukemia (AML). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of **BSJ-03-123**, including key experimental data and protocols.

## Introduction: Targeting CDK6 in Cancer

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription.<sup>[1]</sup> Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While several CDK inhibitors have been developed, achieving selectivity among the highly homologous CDK family members, particularly between CDK4 and CDK6, has been a significant challenge.<sup>[2]</sup> **BSJ-03-123** was developed to overcome this challenge by inducing the selective degradation of CDK6.<sup>[1][2]</sup>

## Discovery and Design of BSJ-03-123

**BSJ-03-123** is a phthalimide-based PROTAC designed to exploit protein-interface determinants to achieve proteome-wide selectivity for CDK6.<sup>[2][3]</sup> It is a bifunctional molecule

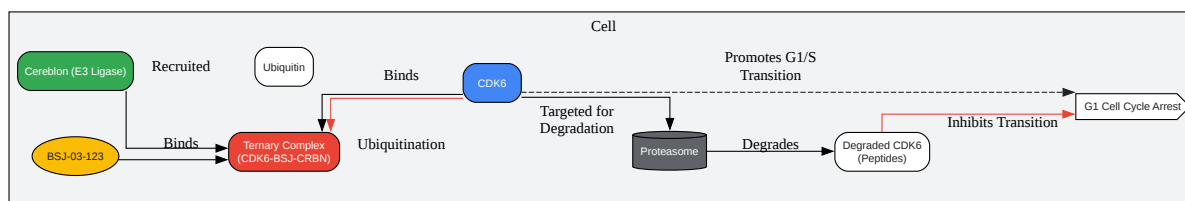
consisting of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to CDK6, connected by a linker.[4][5] This design facilitates the formation of a ternary complex between CDK6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[6][7] The initial development was carried out by the Austrian Academy of Sciences.[2]

## Mechanism of Action

**BSJ-03-123** induces the selective degradation of CDK6 in a CRBN- and proteasome-dependent manner.[1][6] Upon entering the cell, **BSJ-03-123** brings CDK6 into close proximity with the CRBN E3 ligase, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[7] This targeted protein degradation approach offers several advantages over traditional inhibition, including the potential for a more profound and sustained target suppression.

## Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **BSJ-03-123**.



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**Figure 1:** Mechanism of action of **BSJ-03-123**.

## Preclinical Data

## In Vitro Potency and Selectivity

**BSJ-03-123** demonstrates high potency and selectivity for CDK6 over its close homolog CDK4.

Parameter	Target	Value	Assay
IC50	CDK6/CyclinD1	8.7 nM	In vitro kinase inhibition assay
IC50	CDK4/CyclinD1	41.6 nM	In vitro kinase inhibition assay

Table 1: In vitro inhibitory activity of **BSJ-03-123**.[\[6\]](#)

Quantitative proteomics studies have confirmed the high selectivity of **BSJ-03-123**. In MOLT4 cells treated with 250 nM of **BSJ-03-123** for 5 hours, CDK6 was the only protein observed to be significantly depleted among more than 5,000 quantified proteins.[\[6\]](#)[\[7\]](#)

## Cellular Activity

**BSJ-03-123** has been shown to have a pronounced anti-proliferative effect in CDK6-dependent AML cell lines.[\[3\]](#)[\[4\]](#)[\[8\]](#) This effect is mediated by the induction of a G1 cell-cycle arrest without a significant increase in apoptosis.[\[1\]](#)[\[4\]](#)[\[8\]](#) The recommended concentration for cellular use is between 200 nM and 1  $\mu$ M.[\[6\]](#)

Cell Lines	Effect
MV4-11, THP-1, MOLM13, P31/FUJ	Pronounced anti-proliferative effect

Table 2: Cellular activity of **BSJ-03-123** in AML cell lines.[\[3\]](#)

## Experimental Protocols

### In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **BSJ-03-123** against CDK4/CyclinD1 and CDK6/CyclinD1.

- Procedure:
  - Recombinant CDK4/CyclinD1 or CDK6/CyclinD1 enzymes are incubated with varying concentrations of **BSJ-03-123**.
  - The kinase reaction is initiated by the addition of ATP.
  - Enzyme activity is measured by quantifying the phosphorylation of a substrate peptide.
  - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cell Cycle Analysis

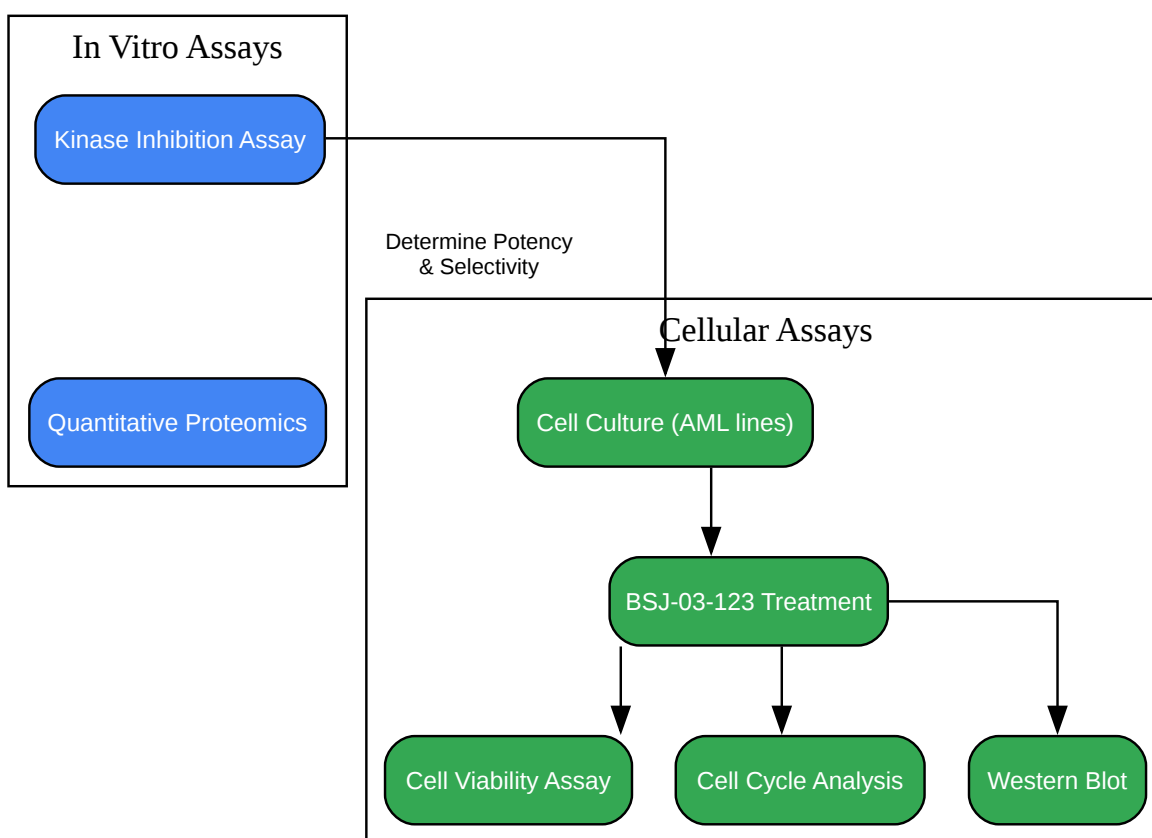
- Objective: To assess the effect of **BSJ-03-123** on cell cycle progression.
- Procedure:
  - Seed  $1 \times 10^6$  cells per well in 24-well plates in triplicate.[\[3\]](#)
  - Treat cells with **BSJ-03-123** at the desired concentration for 24 hours.[\[3\]](#)
  - Harvest cells by centrifugation at 500g for 5 minutes and wash with cold PBS.[\[3\]](#)
  - Resuspend cells in 200  $\mu$ l of PBS and fix by adding 800  $\mu$ l of 70% ethanol, followed by incubation for 20 minutes at  $-20^{\circ}\text{C}$ .[\[3\]](#)
  - Stain cells with a DNA intercalating dye (e.g., propidium iodide).
  - Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

## Western Blotting for Protein Degradation

- Objective: To confirm the degradation of target proteins (CDK6, CDK4, IKZF1/3) following treatment with **BSJ-03-123**.
- Procedure:

- Treat cells (e.g., Jurkat cells, wild-type or CRBN<sup>-/-</sup>) with the indicated compound for 4 hours.[7]
- Lyse the cells and quantify the protein concentration.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for the target proteins.
- Incubate with a secondary antibody conjugated to a detection enzyme.
- Visualize the protein bands using a chemiluminescence detection system.

## Experimental Workflow Diagram



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**Figure 2:** General experimental workflow for preclinical evaluation.

## Current Status and Future Directions

**BSJ-03-123** is currently in the preclinical stage of development for neoplasms, including acute myeloid leukemia.[2] Its high selectivity for CDK6 and its potent degradation activity make it a valuable tool for studying the specific roles of CDK6 in normal physiology and disease. Further preclinical studies are likely to focus on in vivo efficacy and safety in animal models of AML and other CDK6-dependent cancers. The development of **BSJ-03-123** highlights the potential of targeted protein degradation as a powerful therapeutic modality in oncology.

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